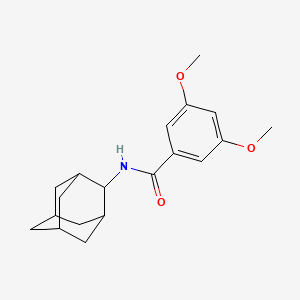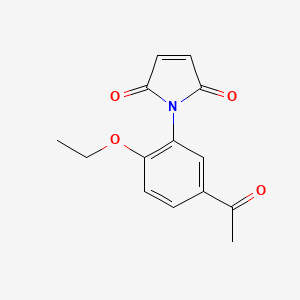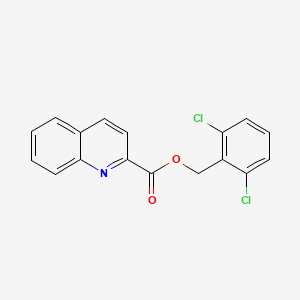![molecular formula C18H16FNO B5762273 (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)
(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of phenethylamines and is structurally similar to other compounds such as amphetamines and cathinones.
作用机制
The mechanism of action of (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the inhibition of the reuptake of serotonin and dopamine by their respective transporters. This leads to an increase in the extracellular levels of these neurotransmitters, which in turn, results in the activation of their respective receptors. This activation leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects such as increased locomotor activity, hyperthermia, and anxiogenic-like effects in animal models. It has also been reported to have antidepressant-like effects in the forced swim test and the tail suspension test.
实验室实验的优点和局限性
One of the advantages of using (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine in lab experiments is its high affinity for the SERT and DAT, which makes it a useful tool for studying the role of these transporters in various neuropsychiatric disorders. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and use in experiments.
未来方向
There are several future directions for the study of (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine. One possible direction is the development of this compound derivatives with higher selectivity and potency for the SERT and DAT. Another direction is the study of this compound in animal models of addiction and other neuropsychiatric disorders to further understand its potential therapeutic applications. Additionally, the study of this compound in combination with other compounds such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs) may provide insights into the treatment of various neuropsychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high affinity for the SERT and DAT makes it a useful tool for studying the role of these transporters in various neuropsychiatric disorders. However, its potential toxicity requires careful handling and use in experiments. Further studies on this compound derivatives and its potential therapeutic applications may provide insights into the treatment of various neuropsychiatric disorders.
合成方法
The synthesis of (4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 2-methoxy-1-naphthaldehyde with 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain this compound for their experiments.
科学研究应用
(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been reported to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are important targets for the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction.
属性
IUPAC Name |
4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-21-18-11-6-13-4-2-3-5-16(13)17(18)12-20-15-9-7-14(19)8-10-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHHVJNWRYHNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)


